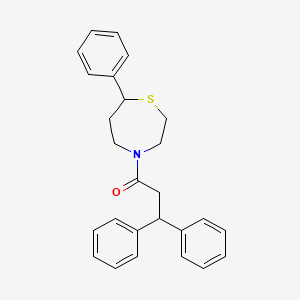
3,3-Diphenyl-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Diphenyl-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one, commonly known as DPTP, is a synthetic compound with potential applications in scientific research. This compound belongs to the class of thiazepanone derivatives and has been synthesized using various methods. DPTP has been studied for its mechanism of action and biochemical and physiological effects, which have shown promising results in various lab experiments.
科学的研究の応用
Synthesis and Reactivity
- A study focused on Michael addition on chalcones and chalcone analogues, showcasing the versatility of such compounds in synthesizing diverse derivatives including benzothiazine and benzodiazepine derivatives. This exemplifies the synthetic utility of diphenylpropanone-based compounds in producing pharmacologically interesting molecules (Al-Jaber et al., 2012).
Biological Evaluation
- Research on the synthesis and biological evaluation of novel series of pyrazole chalcones as anti-inflammatory, antioxidant, and antimicrobial agents underlines the importance of structural modifications to enhance biological activities. This work reflects the potential of diphenylpropanone derivatives in medicinal chemistry (Bandgar et al., 2009).
Material Science Applications
- In the field of materials science, the creation of stable and efficient fluorescent red and green dyes for OLED displays highlights the application of diphenylamine-substituted compounds in improving the optical properties and efficiency of electronic devices (Swanson et al., 2003).
Cytotoxic Studies
- A cytotoxic study on Mannich bases of β-diketones, including diphenylpropanone derivatives, provides insights into their potential for therapeutic applications, particularly in targeting cancer cells (Rajesh et al., 2005).
Molecular Engineering
- The molecular engineering of self-assembling diphenylalanine analogues, resulting in distinctive microstructures, showcases the potential of these compounds in nanotechnology and material engineering for applications such as biosensing and drug delivery (Pellach et al., 2016).
特性
IUPAC Name |
3,3-diphenyl-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NOS/c28-26(27-17-16-25(29-19-18-27)23-14-8-3-9-15-23)20-24(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-15,24-25H,16-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEDHZUCTPABKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d]thiazol-2-yl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2647346.png)
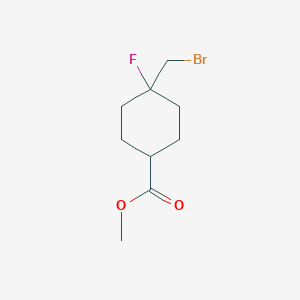
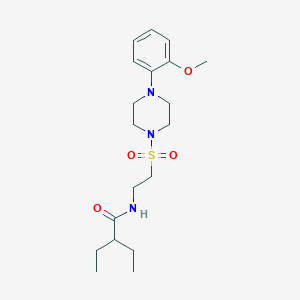
![5-[(4-Methylbenzyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2647351.png)
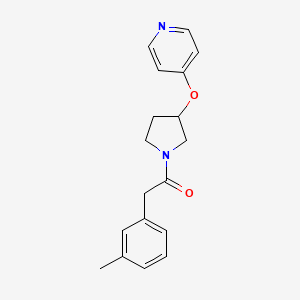
![N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2647354.png)
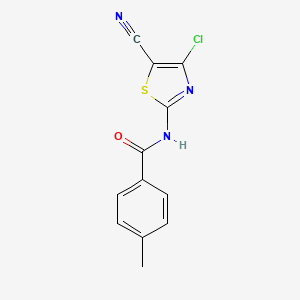
![N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2647358.png)
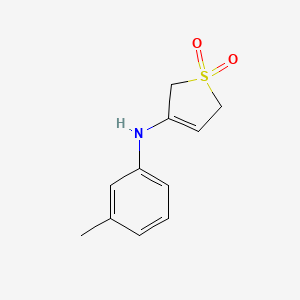


![3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2647362.png)

